![molecular formula C7H8BrClN2 B1382644 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine CAS No. 1781514-30-4](/img/structure/B1382644.png)
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine
Overview
Description
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the CAS Number: 1781514-30-4 . It has a molecular weight of 235.51 and its IUPAC name is 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine .
Synthesis Analysis
The synthesis of pyridine derivatives, including 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine, can be achieved through Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
The Suzuki cross-coupling reaction is a key process in the synthesis of this compound . This reaction is catalyzed by palladium, which is known for its high activity for carbon-carbon coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid with a predicted density of 1.617±0.06 g/cm3 . The predicted boiling point is 317.7±37.0 °C .Scientific Research Applications
Regioselective Reactions
Regioselective displacement reactions involving 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine have been studied. For example, the reaction with ammonia and secondary amines in boiling ethanol forms 4-amino-5-bromo-2-substituted aminopyrimidines. This research is significant for understanding the chemical behavior and potential applications of this compound in organic synthesis (Doulah et al., 2014).
Catalytic Amination
Catalytic amination of 5-bromo-2-chloropyridine has been conducted using palladium-Xantphos complex, yielding high chemoselectivity and isolated yield. This method demonstrates the compound's potential in facilitating selective amination processes (Ji, Li, & Bunnelle, 2003).
Chemoselective Functionalization
Research on the chemoselective functionalization of related compounds, like 5-bromo-2-chloro-3-fluoropyridine, reveals selective substitution patterns under different conditions, such as palladium catalysis or SNAr conditions. This highlights the compound's versatility in organic reactions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Novel Derivatives
A study focused on synthesizing novel pyridine-based derivatives via Suzuki cross-coupling reaction from 5-bromo-2-methylpyridin-3-amine, underlining its role in creating new chemical entities with potential applications in various fields, including medicinal chemistry (Ahmad et al., 2017).
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-4,6-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGHURIMDJNGBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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